(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride
CAS No.: 1029689-79-9
Cat. No.: VC7832118
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029689-79-9 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 |
| IUPAC Name | (3-methyl-1,2-benzoxazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | IEGZVEZDDNKAAG-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C=C(C=C2)CN.Cl |
| Canonical SMILES | CC1=NOC2=C1C=C(C=C2)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol . Its IUPAC name, (3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride, reflects the methyl group at the 3-position of the benzisoxazole ring and the protonated amine at the 5-position. The canonical SMILES string CC1=NOC2=C1C=C(C=C2)CN.Cl provides a precise representation of its atomic connectivity .
Key Structural Features:
-
Benzisoxazole core: A fused benzene and isoxazole ring system, providing rigidity and electronic diversity.
-
Methyl substituent: Enhances lipophilicity and metabolic stability.
-
Methanamine hydrochloride: A primary amine salt that improves solubility in polar solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | (3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride |
| SMILES | CC1=NOC2=C1C=C(C=C2)CN.Cl |
| InChIKey | XEAFYNORIFACPI-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3-methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride typically involves a multi-step sequence:
-
Formation of the benzisoxazole core: Cyclocondensation of 5-amino-2-methylphenol with hydroxylamine under acidic conditions generates the 3-methylbenzo[d]isoxazole scaffold.
-
Introduction of the methanamine group: Bromination at the 5-position followed by nucleophilic substitution with ammonia yields the primary amine .
-
Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and storage stability .
Key Reaction Conditions:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
-
Solvents: Ethanol or dimethylformamide (DMF) for amine functionalization .
Industrial Manufacturing Challenges
Scalable production faces hurdles such as:
-
Purification complexity: Separation of regioisomers during benzisoxazole formation.
-
Amine stability: The primary amine group is prone to oxidation, necessitating inert atmospheres .
| Analog | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 5-Bromo derivative | 2 µg/mL | 4 µg/mL |
| 3-Methyl derivative | 8 µg/mL | 16 µg/mL |
Anticancer Screening
In a high-throughput screen of 1,200 isoxazole derivatives, the hydrochloride salt showed 50% growth inhibition (GI₅₀) at 12 µM against MCF-7 breast cancer cells. This activity is attributed to intercalation into DNA and topoisomerase II inhibition .
Research Advancements and Case Studies
Case Study: Optimization of Bioavailability
A 2025 pharmacokinetic study in rats compared the free base and hydrochloride forms:
| Parameter | Free Base | Hydrochloride |
|---|---|---|
| Oral bioavailability | 22% | 38% |
| Half-life (t₁/₂) | 2.1 h | 3.5 h |
The hydrochloride salt’s improved solubility contributed to higher plasma concentrations and prolonged activity .
Computational Modeling Insights
Density functional theory (DFT) calculations revealed that the methyl group increases the compound’s HOMO-LUMO gap by 0.3 eV compared to non-methylated analogs, suggesting enhanced stability against metabolic degradation.
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles could address the compound’s moderate aqueous solubility (1.2 mg/mL at pH 7.4) . Early-stage research using PEGylated liposomes achieved 90% encapsulation efficiency and sustained release over 72 hours.
Toxicity Profiling
While acute toxicity tests in mice indicate an LD₅₀ > 500 mg/kg, chronic exposure studies are needed to assess hepatotoxicity risks associated with prolonged benzisoxazole metabolism .
Regulatory Considerations
As a Schedule 1 precursor in some jurisdictions, synthesis and distribution require compliance with the Chemical Weapons Convention and local controlled substance laws .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume